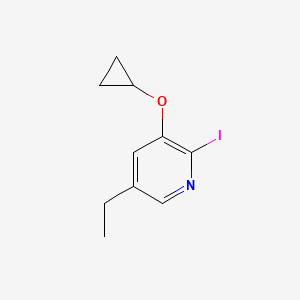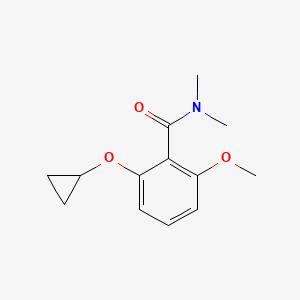![molecular formula C8H9N5O3 B14817794 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14817794.png)
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For example, acylation with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc), can yield the desired pyrimidine derivatives . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential antiproliferative, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have similar structural features and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share structural similarities and are known for their kinase inhibitory properties.
Uniqueness
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the hydroxyamino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H9N5O3 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c1-12-6-4(5(11-16)9-3-10-6)7(14)13(2)8(12)15/h3,16H,1-2H3,(H,9,10,11) |
InChI Key |
VQMFZAZRYIQYPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=O)N(C1=O)C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


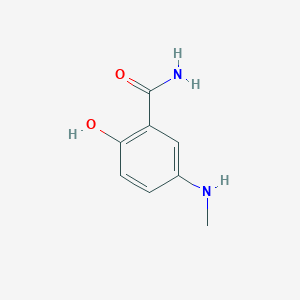
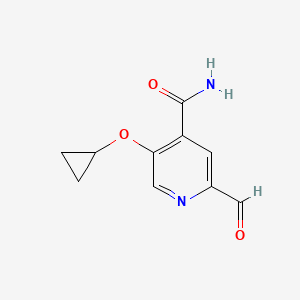

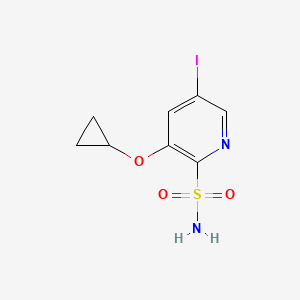
![N-benzyl-4-{2-[(4-chlorophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14817743.png)
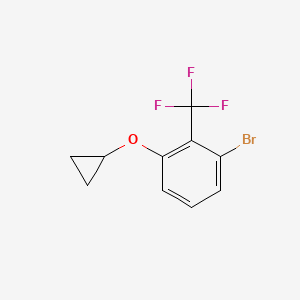
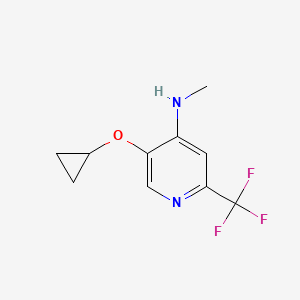
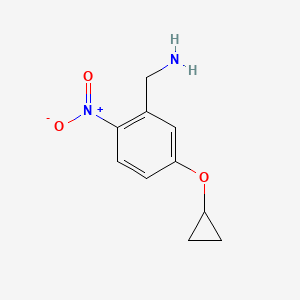

![N-{4-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)sulfonyl]phenyl}acetamide](/img/structure/B14817767.png)
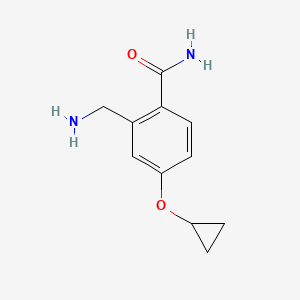
![3-[2-(4-Chloro-3-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B14817778.png)
